molecular formula C9H6F3N3O2 B6265806 3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1502995-94-9

3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B6265806
CAS No.: 1502995-94-9
M. Wt: 245.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core. This structure is notable for its incorporation of a trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route for scale-up. This includes ensuring high yield and purity, as well as cost-effective and environmentally friendly reaction conditions. Continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its derivatives have shown promise in treating diseases such as tuberculosis and cancer .

Industry

Industrially, the compound can be used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its targets with high affinity. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

1502995-94-9

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.2

Purity

91

Origin of Product

United States

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